Product packaging for JWH 011(Cat. No.:CAS No. 155471-13-9)

JWH 011

Cat. No.: B597868
CAS No.: 155471-13-9
M. Wt: 383.5 g/mol
InChI Key: HVIWIQFCDXFBDK-UHFFFAOYSA-N
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Description

Historical Trajectory and Academic Origin of JWH Compounds

The development of the JWH series is rooted in the academic research of Professor John W. Huffman and his team at Clemson University, beginning in 1984. wikipedia.orgymaws.com This research program, funded by the National Institute on Drug Abuse (NIDA), was not intended to create substances for human consumption but to synthesize novel ligands to probe the endocannabinoid system. wikipedia.org The primary goal was to create specific tools to study cannabinoid receptors, which would help in understanding their physiological roles in health and disease. wikipedia.org

Over two decades, Huffman's laboratory synthesized more than 450 distinct cannabinoid analogs. wikipedia.orgacs.org Each compound was systematically numbered with the initials "JWH." acs.org This extensive work was part of a larger scientific effort by various institutions and pharmaceutical companies, such as Pfizer and Sterling-Winthrop, to develop potent and selective cannabinoid receptor agonists for research purposes. rsc.orgnih.govuma.ptymaws.com The publication of this research provided a detailed map of the structure-activity relationships (SAR) for these compounds, showing how modifications to the chemical structure affected their interaction with cannabinoid receptors. ymaws.com

Scientific Significance of JWH-011 within Cannabinoid Receptor Research

JWH-011 is a specific synthetic cannabinoid developed within the JWH series. Its scientific importance lies in its utility as a chemical probe for studying cannabinoid receptors. JWH-011 is formally known as [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone. caymanchem.comcaymanchem.com It is an analog of JWH-004, another 2-methyl indole (B1671886) compound from the series. caymanchem.comcaymanchem.com

The significance of compounds like JWH-011 is best understood in the context of structure-activity relationship (SAR) studies. By synthesizing a large series of related molecules with slight structural variations, researchers could systematically investigate how changes in a molecule's architecture, such as the length of an alkyl chain, influence its binding affinity and efficacy at the CB1 and CB2 receptors. caymanchem.com

For instance, research on cannabimimetic indoles demonstrated how the length of the N-1 alkyl chain impacts receptor binding. caymanchem.com The analogue of JWH-011, JWH-004 (an N-hexyl compound), was found to have high affinity for both the central CB1 receptors (Ki = 48 nM) and the peripheral CB2 receptors (Ki = 4.02 nM). caymanchem.comcaymanchem.com JWH-011, being the N-(1-methylhexyl) analog, represents a specific modification designed to explore the steric and electronic requirements of the receptor binding pocket. caymanchem.comcaymanchem.com The collective data from the JWH series has vastly increased the scientific understanding of the interaction between cannabinoid ligands and their receptors. nih.gov

Table 1: Chemical and Physical Properties of JWH-011 This interactive table provides key chemical data for the compound JWH-011.

PropertyValue
Formal Name [2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone
CAS Number 155471-13-9
Molecular Formula C₂₇H₂₉NO
Formula Weight 383.5 g/mol
Purity ≥98%
λmax 218, 323 nm
Data sourced from Cayman Chemical. caymanchem.comcaymanchem.com

Table 2: Comparative Cannabinoid Receptor Binding Affinities (Ki) of Select JWH Compounds This interactive table compares the binding affinities of several JWH compounds at CB1 and CB2 receptors, illustrating the structure-activity relationships explored by the series.

CompoundClassKi (nM) at CB1Ki (nM) at CB2Selectivity
JWH-004 Naphthoylindole48 ± 134 ± 1.5CB2 (12x)
JWH-007 Naphthoylindole9.5 ± 4.52.9 ± 2.6CB2 (3.3x)
JWH-018 Naphthoylindole9 ± 52.9 ± 2.6CB2 (3.1x)
JWH-073 Naphthoylindole8.9 ± 1.838.3 ± 7.0CB1 (4.3x)
JWH-081 Naphthoylindole1.2 ± 0.212.4 ± 2.0CB1 (10.3x)
JWH-210 Naphthoylindole0.46 ± 0.080.69 ± 0.05CB1 (1.5x)
Data sourced from various studies, including Aung et al., 2000 and Wiley et al., 2013. frontiersin.orgcaymanchem.comwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO B597868 JWH 011 CAS No. 155471-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWIQFCDXFBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016347
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-13-9
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structural Analysis and Analog Development

Structural Classification within the Naphthoylindole Series

JWH-011 is a synthetic cannabinoid that belongs to the naphthoylindole family. wikipedia.orgdea.gov This classification is based on its core chemical structure, which features a naphthoyl group linked to an indole (B1671886) ring system. The defining characteristic of this series is the 3-(1-naphthoyl)indole (B1666303) scaffold.

The formal chemical name for JWH-011 is (2-methyl-1-(1-methylhexyl)-1H-indol-3-yl)-1-naphthalenyl-methanone. caymanchem.com Its molecular formula is C₂₇H₂₉NO. caymanchem.com The structure consists of a naphthalene (B1677914) ring attached to a carbonyl group, which is in turn bonded to the 3-position of an indole ring. The indole nitrogen is substituted with a 1-methylhexyl group, and the 2-position of the indole ring is substituted with a methyl group.

The naphthoylindole class of cannabinoids was extensively researched by Dr. John W. Huffman and his team at Clemson University, which is why many of these compounds bear the "JWH" prefix. wikipedia.org These synthetic cannabinoids were initially developed for research purposes to investigate the structure-activity relationships related to the cannabinoid receptors. usdoj.gov

Compound Name Structural Classification Key Structural Features
JWH-011NaphthoylindoleNaphthalene ring, Indole ring, Carbonyl linker, 1-methylhexyl substituent at the indole nitrogen, Methyl substituent at the 2-position of the indole ring
JWH-018NaphthoylindoleNaphthalene ring, Indole ring, Carbonyl linker, Pentyl substituent at the indole nitrogen
JWH-073NaphthoylindoleNaphthalene ring, Indole ring, Carbonyl linker, Butyl substituent at the indole nitrogen

Analogous Relationships: JWH 011 as a Derivative of JWH 004

JWH-011 is structurally an analog of JWH-004. caymanchem.com This relationship is defined by the modification of the N-1 alkyl substituent on the indole ring. In JWH-004, the indole nitrogen is substituted with a hexyl chain. JWH-011 is the 1-methylhexyl analog of JWH-004, meaning a methyl group is present on the first carbon of the hexyl chain. caymanchem.com

This seemingly minor structural modification is a common strategy in medicinal chemistry to explore how changes in lipophilicity, steric bulk, and conformation of the N-1 substituent affect the compound's interaction with its biological targets. The synthesis of a series of N-alkyl analogs allows for a systematic investigation of the structure-activity relationships within the naphthoylindole class.

Compound N-1 Alkyl Substituent Relationship
JWH-0111-methylhexylAnalog
JWH-004HexylParent Compound

Structure-Activity Relationship (SAR) Investigations for Cannabinoid Receptors

The development of JWH-011 and other related analogs was driven by the need to understand the structure-activity relationships (SAR) for cannabinoid receptors, primarily the CB1 and CB2 receptors. SAR studies investigate how the chemical structure of a compound influences its biological activity.

For the naphthoylindole series, a key area of investigation has been the influence of the N-1 alkyl chain length and branching on receptor binding affinity. Research has shown that modifications to this alkyl substituent can significantly impact a compound's potency and selectivity for the CB1 and CB2 receptors.

A study by Aung, M.M., Griffin, G., Huffman, J.W., et al. (2000) systematically explored the influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding. caymanchem.com While specific binding affinity data for JWH-011 is not as widely cited as for other JWH compounds, the data for its parent compound, JWH-004, provides context. JWH-004 exhibits high affinity for both the central CB1 and peripheral CB2 receptors, with Ki values of 48 nM and 4.02 nM, respectively. caymanchem.com The introduction of a methyl group at the 1-position of the hexyl chain in JWH-011 would be expected to alter these binding affinities due to changes in the steric and electronic properties of the molecule.

Generally, for N-alkylnaphthoylindoles, an alkyl chain of three to eight carbons at the N-1 position of the indole ring is considered optimal for high affinity to the cannabinoid receptors. The branching of this alkyl chain, as seen in JWH-011, further refines the interaction with the receptor binding pocket.

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways for Indole-Based Synthetic Cannabinoids

Several chemical pathways are utilized for the synthesis of indole-based synthetic cannabinoids. caymanchem.com Two primary routes involve the sequential addition of different molecular components to assemble the final structure. caymanchem.com

A common method for synthesizing naphthoylindoles, which include JWH-011 and JWH-018, involves either the coupling of substituted acyl chlorides with 1-alkylindoles or the acylation of an indole (B1671886) followed by N-alkylation. ojp.gov The required acyl chlorides can be generated by treating commercially available carboxylic acids with reagents such as thionyl chloride or oxaloyl chloride. ojp.gov Alkyl halides, also necessary for these syntheses, are either commercially available or can be prepared from corresponding alcohols. ojp.gov

A specific example illustrating the synthesis of a related compound, 1-amyl-3-(1-naphthoyl)indole (JWH-018), provides a representative pathway. This synthesis can utilize 1-naphthoic acid, oxalyl chloride, indole, and bromopentane as starting materials. google.com The process involves the preparation of 1-naphthoyl chloride from 1-naphthoic acid and oxalyl chloride. google.com Subsequently, 3-(1-naphthoyl)indole (B1666303) is synthesized by reacting 1-naphthoyl chloride with indole, a reaction that can be catalyzed by EtAlCl2. google.comnih.gov The final step involves the N-alkylation of 3-(1-naphthoyl)indole using bromopentane. google.comnih.gov This general sequence of reactions has been reported to yield pure products with good efficiency. nih.gov

Another synthetic strategy, particularly relevant for creating synthetic cannabinoid metabolites with indole or indazole cores, involves an initial N-alkylation step followed by an amide coupling reaction. diva-portal.org The N-alkylation step serves to attach the desired side chain to the core structure. diva-portal.org This is commonly achieved by dissolving the indole-3-carboxylic acid or indazole-3-carboxylic acid core in a suitable solvent, such as dimethylformamide (DMF), and adding a base like sodium hydride (NaH). diva-portal.org

Identification and Role of Precursor Compounds in Synthesis

Precursor compounds are the foundational chemical substances that undergo transformation during the synthesis of indole-based synthetic cannabinoids. Their identification is crucial for understanding the chemical supply chain and manufacturing processes, particularly in illicit synthesis.

Typical precursors used in the synthesis of aminoalkylindoles, a class encompassing naphthoylindoles, include 1-alkylindoles and 1-alkyl-2-methylindoles, where the alkyl group can be, for example, butyl or pentyl. unodc.orgunodc.org For the synthesis of JWH-018, key precursors include indole, 1-naphthoic acid (or its activated form, 1-naphthoyl chloride), and bromopentane. google.comnih.gov

The availability of synthetic precursors in "do-it-yourself" kits online is a notable trend, allowing individuals to complete the final synthesis step. caymanchem.com These kits can contain precursors suitable for synthesizing various synthetic cannabinoids due to the adaptability of the chemical reactions employed. caymanchem.com Examples of such precursors identified include 1'-naphthoyl indole, a precursor for JWH-018. caymanchem.com

It is also important to note that some precursors can be formed as metabolites during the body's breakdown of synthetic cannabinoids, which is a relevant consideration in toxicological analysis. caymanchem.com Certain synthetic routes may involve indole or indazole carboxylic acids as starting materials, with the subsequent addition of either the "tail" or "head" group leading to intermediate precursors that are one step away from the final product. caymanchem.com Precursors involved in the synthetic route where the amine head group is added first appear to be frequently encountered in forensic casework. caymanchem.com

Analysis of synthesis-related impurities can offer valuable clues about the specific manufacturing process and the precursor compounds that were utilized. nih.gov

Implications of Synthetic Routes for Forensic Analytical Method Development

The chemical synthesis pathways employed and the resulting presence of precursor compounds and impurities have significant consequences for the development and application of forensic analytical methods used to detect and identify synthetic cannabinoids such as JWH-011.

The structural variability among synthetic cannabinoid derivatives, often resulting from minor modifications introduced during synthesis, presents a considerable challenge for their detection using standard drug screening procedures. liu.edunih.gov Forensic laboratories frequently face difficulties in identifying these compounds in biological samples because their structures may not be recognized by conventional tests. liu.edunih.gov

Knowledge of the synthetic routes allows forensic chemists to anticipate the types of by-products and impurities that are likely to be present in seized drug samples. nih.govuni-rostock.de Analyzing these synthesis-related impurities can provide crucial information about the manufacturing process and the specific precursors used, contributing to the chemical profiling of seized materials. nih.gov For instance, the detection of bisalkylated compounds as unintended side products can indicate the synthetic route used to produce certain THC analogs. mdpi.com

A key objective for toxicologists is the development of standardized analytical methods capable of identifying synthetic cannabinoids despite the variations found in different preparations. liu.edu The extensive metabolism that synthetic cannabinoids undergo further complicates forensic analysis; parent compounds are often present at low concentrations in biological fluids like urine, while their metabolites are more abundant. nih.govoup.com Structurally similar synthetic cannabinoids can be metabolized through common pathways, yielding metabolites with similar structural features, which necessitates analytical techniques capable of resolving and identifying these closely related compounds. nih.gov

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, identification, and quantification of synthetic cannabinoids, their metabolites, and impurities in forensic samples. ojp.govnih.govrsc.orgrestek.com The presence of numerous positional isomers among metabolites, such as those formed from JWH-018 and JWH-073, requires effective chromatographic separation for accurate identification. restek.com Furthermore, research into the combustion products of synthetic cannabinoids is important, as inhalation is a common route of administration, and the process of smoking can transform the original compounds into new substances that need to be identified for forensic purposes. rsc.org

The analysis of impurities and the application of isotopic profiling techniques can also provide valuable information for the forensic characterization of seized synthetic cannabinoids. uni-rostock.de

Pharmacological Characterization: in Vitro and Non Human in Vivo Models

Cannabinoid Receptor Binding Affinities and Selectivity Profiles

Direct experimental data on the binding affinity of JWH-011 for the CB1 receptor has not been reported. For its structural analog, JWH-004, a binding affinity (Ki) of 48 nM for the central CB1 receptor has been documented. caymanchem.comlabchem.com.mycvmh.fr This suggests that JWH-011 may also possess a significant affinity for the CB1 receptor.

Similar to the CB1 receptor, specific binding affinity data for JWH-011 at the CB2 receptor is not available. The analog JWH-004, however, demonstrates a high affinity for the peripheral CB2 receptor, with a reported Ki value of 4.02 nM. caymanchem.comlabchem.com.mycvmh.fr This indicates that JWH-011 might also exhibit a strong interaction with the CB2 receptor.

A comparative analysis of the binding profile of JWH-011 is limited by the absence of its specific Ki values. However, by using JWH-004 as a surrogate, a comparison can be drawn. For instance, the endogenous cannabinoid anandamide (B1667382) acts as a partial agonist at both CB1 and CB2 receptors. wikipedia.org In comparison, JWH-004 shows a higher affinity for the CB2 receptor over the CB1 receptor. caymanchem.comlabchem.com.mycvmh.fr Other synthetic cannabinoids, such as JWH-018, are known to be potent full agonists at both CB1 and CB2 receptors. frontiersin.org

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-004 and Reference Ligands

CompoundCB1 Ki (nM)CB2 Ki (nM)
JWH-00448 caymanchem.comlabchem.com.mycvmh.fr4.02 caymanchem.comlabchem.com.mycvmh.fr
AnandamideHigh affinity (partial agonist) wikipedia.orgLower affinity (partial agonist) wikipedia.org
JWH-0189.0 wikipedia.org2.94 wikipedia.org

Note: Data for JWH-011 is not available. The data for JWH-004 is provided as a reference due to its structural similarity.

Receptor Agonism, Partial Agonism, and Antagonism at Cannabinoid Receptors

There is a lack of specific studies determining the functional activity of JWH-011 as an agonist, partial agonist, or antagonist at cannabinoid receptors. Generally, many synthetic cannabinoids within the JWH series act as agonists at both CB1 and CB2 receptors. wikipedia.org It is plausible that JWH-011 also functions as a cannabinoid receptor agonist, though its efficacy and potency remain to be experimentally determined.

Metabolic Pathways and Metabolite Identification Studies

Dedicated metabolic studies for JWH-011 have not been identified in the reviewed scientific literature. However, the metabolism of other naphthoylindole synthetic cannabinoids, such as JWH-018 and JWH-073, has been extensively studied and can provide a predictive framework for the biotransformation of JWH-011. nih.govnih.govku.edu

Based on the metabolism of structurally related JWH compounds, the Phase I biotransformation of JWH-011 is anticipated to proceed through several key pathways:

Hydroxylation: This is a primary metabolic route for many JWH compounds. nih.gov Hydroxylation can occur at various positions on the molecule, including the indole (B1671886) ring and the N-alkyl chain. For instance, in the metabolism of JWH-018, multiple monohydroxylated metabolites have been identified. nih.govnih.gov

N-Dealkylation: The removal of the N-alkyl side chain is another common metabolic pathway for aminoalkylindole synthetic cannabinoids. dshs-koeln.de This process would involve the cleavage of the 1-methylhexyl group from the indole nitrogen of JWH-011.

Carboxylation: Oxidation of the alkyl side chain can lead to the formation of carboxylic acid metabolites. dshs-koeln.de For JWH-018, N-pentanoic acid is a major urinary metabolite. frontiersin.org It is conceivable that JWH-011 undergoes a similar transformation of its 1-methylhexyl chain.

Table 2: Predicted Phase I Metabolic Pathways for JWH-011 Based on Related Compounds

Metabolic ReactionDescription
HydroxylationAddition of a hydroxyl (-OH) group to the indole ring or the 1-methylhexyl side chain.
N-DealkylationRemoval of the 1-methylhexyl group from the indole nitrogen.
CarboxylationOxidation of the 1-methylhexyl side chain to form a carboxylic acid.

Phase II Biotransformations: Glucuronidation and Conjugation

While specific studies detailing the Phase II biotransformation of JWH-011 are not extensively documented, the metabolic pathway can be inferred from comprehensive research on closely related naphthoylindoles like JWH-018 and JWH-073. For this class of synthetic cannabinoids, Phase II metabolism is dominated by conjugation reactions, with glucuronidation being the principal pathway. researchgate.netnih.gov

The initial step, Phase I metabolism, typically involves oxidation by cytochrome P450 (CYP450) enzymes to produce various hydroxylated metabolites. nih.govresearchgate.net These Phase I metabolites, which now possess hydroxyl groups, serve as active sites for conjugation. The enzyme family responsible for glucuronidation is the UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes catalyze the transfer of a glucuronic acid moiety to the hydroxylated metabolite, forming a glucuronide conjugate. This process significantly increases the water solubility of the compound, making it more readily excretable in urine. researchgate.netnih.gov

In studies of JWH-018 and JWH-073, it was found that the parent compounds themselves are not substrates for UGT enzymes. However, their primary hydroxylated metabolites are readily conjugated. nih.gov The major UGT isoforms implicated in the glucuronidation of these metabolites include UGT1A1, UGT1A9, and UGT2B7 in the liver, as well as the extrahepatic isoform UGT1A10. nih.gov Given the structural similarity, it is highly probable that JWH-011 follows an analogous metabolic fate, where its hydroxylated Phase I metabolites are conjugated with glucuronic acid prior to elimination.

Biological Activity and Functional Significance of Identified Metabolites

A crucial aspect of synthetic cannabinoid pharmacology is that their metabolites are not always inactive. Research on the JWH series has demonstrated that many Phase I metabolites retain significant biological activity, sometimes comparable to or even exceeding that of the parent compound. acs.orgcolostate.edu For instance, several monohydroxylated metabolites of JWH-018 and JWH-073 have been shown to bind with high affinity to cannabinoid type-1 (CB1) and type-2 (CB2) receptors and act as potent agonists. nih.govantoniocasella.eu

While the specific metabolites of JWH-011 have not been individually characterized for their biological activity in the available literature, the established pattern for the naphthoylindole class strongly suggests that its hydroxylated metabolites would likely retain affinity for and activity at cannabinoid receptors. acs.orgnih.gov This continued agonism by metabolites could contribute to a prolonged duration of action and a complex pharmacodynamic profile.

Comparative Metabolism in In Vitro Systems and Animal Models

The study of synthetic cannabinoid metabolism often employs a combination of in vitro systems and non-human in vivo models to predict and confirm metabolic pathways. In vitro models, such as human liver microsomes (HLMs), provide a controlled environment to identify the primary Phase I and Phase II metabolic reactions. researchgate.net HLMs contain the necessary CYP450 and UGT enzymes to simulate hepatic metabolism. nih.gov

Animal models, typically rats, are then used to verify these findings in a whole-organism context and to identify the metabolites present in biological fluids like urine. nih.gov For many synthetic cannabinoids, a strong correlation is observed between the metabolites identified in HLM incubations and those detected in rat urine, suggesting that the rat is a suitable model for predicting human metabolism. nih.gov However, quantitative differences can exist, with variations in the relative abundance of certain metabolites between species.

For the JWH series, studies have shown that Phase I hydroxylation and subsequent Phase II glucuronidation are the major pathways in both in vitro and in vivo models. researchgate.netnih.gov The parent compound is often found only in trace amounts in urine, with the vast majority of the substance being present as conjugated metabolites. nih.gov This underscores the extensive and rapid metabolism that these compounds undergo. Although direct comparative data for JWH-011 is lacking, this established methodology and the consistent findings across its chemical class provide a reliable framework for understanding its likely metabolic profile.

Pharmacodynamic Investigations in Animal Models

Pharmacodynamic studies in animal models are essential for characterizing the effects of synthetic cannabinoids. JWH-011, as a member of the naphthoylindole family, is expected to act as a cannabinoid receptor agonist, similar to Δ⁹-THC but often with higher potency. wikipedia.orgwikipedia.org Animal studies, primarily in mice and rats, are used to assess these effects.

Central Nervous System Receptor Activation and Behavioral Correlates

The primary psychoactive effects of naphthoylindoles are mediated by their agonist activity at the CB1 receptor, which is densely expressed in the central nervous system (CNS). mdpi.com Activation of CB1 receptors leads to a characteristic suite of behavioral responses in rodents, often referred to as the "cannabinoid tetrad":

Hypolocomotion: A decrease in spontaneous movement.

Analgesia: Reduced sensitivity to pain.

Catalepsy: A state of immobility and fixed posture.

Hypothermia: A reduction in core body temperature. mdpi.comusdoj.gov

Studies on compounds like JWH-018 and JWH-073 consistently demonstrate these tetrad effects in mice, confirming their CB1 receptor-mediated activity in the CNS. usdoj.govfrontiersin.org Furthermore, in drug discrimination studies, animals trained to recognize Δ⁹-THC will also respond to the administration of JWH compounds, indicating that they produce similar subjective effects. nih.gov The potency of many synthetic cannabinoids in producing these effects is often significantly greater than that of Δ⁹-THC. mdpi.com Convulsant effects have also been observed in mice at higher doses of some JWH compounds, which were also mediated by CB1 receptors. nih.gov While specific behavioral data for JWH-011 is not available, its structural classification as a naphthoylindole agonist makes it highly probable that it would produce a similar profile of CB1-mediated behavioral effects in animal models.

Table 1: Expected CB1 Receptor-Mediated Behavioral Effects in Animal Models

EffectDescriptionMediating Receptor
HypolocomotionDecrease in spontaneous locomotor activity.CB1
AnalgesiaReduced response to painful stimuli (e.g., tail-flick test).CB1
CatalepsyImmobility and maintenance of an externally imposed posture.CB1
HypothermiaDose-dependent decrease in core body temperature.CB1
Anxiogenic/Anxiolytic EffectsDose-dependent changes in anxiety-like behaviors (e.g., in elevated plus maze). mdpi.comnih.govCB1

Peripheral Receptor Activation and Physiological Responses

In addition to the CNS, cannabinoid receptors, particularly the CB2 receptor, are expressed in the periphery, most notably on cells of the immune system. nih.gov Naphthoylindoles like JWH-011 are typically full agonists at both CB1 and CB2 receptors. wikipedia.org JWH-073, for example, shows selectivity for the CB1 receptor but still acts as a full agonist at CB2. wikipedia.org

Activation of peripheral CB2 receptors is generally associated with immunomodulatory effects. Research into the metabolites of JWH-018 and JWH-073 has shown that they not only retain high affinity for CB1 receptors but also bind to and act as potent agonists at human CB2 receptors. nih.gov This suggests that both the parent compound and its metabolites can influence peripheral systems.

While the therapeutic potential of CB2 agonism is explored for anti-inflammatory purposes, the physiological responses to potent synthetic cannabinoids in animal models can also include adverse effects. For instance, studies on some synthetic cannabinoids have revealed potential for hepatic injury in mice, indicated by elevated liver enzymes, suggesting that peripheral organs can be affected by acute administration. nih.gov Therefore, the physiological responses to JWH-011 in animal models would be expected to involve both CB1-mediated effects (such as cardiovascular changes) and CB2-mediated effects on the immune system, alongside potential for other peripheral organ impacts.

Toxicological Mechanisms and Cellular Responses: in Vitro and Non Human in Vivo Studies

Cellular and Molecular Mechanisms of Toxicity

Detailed investigations into the cellular and molecular toxicological effects of JWH-011 are not extensively documented in peer-reviewed literature. The primary mechanisms of toxicity for many synthetic cannabinoids involve interactions with cannabinoid receptors CB1 and CB2, leading to downstream cellular events. nih.govnih.gov JWH-011 is known to be an N-(1-methylhexyl) analog of JWH-004 and demonstrates high affinity for both CB1 and CB2 receptors. cvmh.frcaymanchem.com However, the specific consequences of these binding interactions at the cellular level remain largely unexplored for JWH-011.

Induction of Oxidative Stress and Redox Imbalance

There are currently no specific studies that have investigated the capacity of JWH-011 to induce oxidative stress or disrupt cellular redox balance. However, research on other synthetic cannabinoids suggests this is a plausible mechanism of toxicity. For instance, studies on JWH-018 have demonstrated its potential to cause oxidative stress in neuronal cells. nih.govscienceopen.comresearchgate.net In human neuroblastoma SH-SY5Y cells, JWH-018 exposure led to a significant decrease in the antioxidant glutathione (B108866), reduced activity of the antioxidant enzymes glutathione reductase and catalase, and increased markers of protein and lipid damage (protein carbonylation and malondialdehyde levels). nih.govresearchgate.net These findings indicate that related JWH compounds can impair cellular antioxidant defenses and promote oxidative damage, a mechanism that may contribute to their neurotoxicity. nih.govresearchgate.net Whether JWH-011 elicits similar effects requires direct experimental validation.

Assessment of Cytotoxicity and Genotoxicity in Cellular Models

Specific data on the cytotoxicity and genotoxicity of JWH-011 is not available in the current scientific literature. Studies on other synthetic cannabinoids have yielded varied results. For example, JWH-018 did not produce significant cytotoxicity or genotoxicity in SH-SY5Y neuronal cells in one study. nih.gov However, other research has indicated that certain JWH-like drugs can induce DNA damage, as detected by single-cell gel electrophoresis (comet assay), in human cell lines. nih.govd-nb.info The genotoxic potential of synthetic cannabinoids appears to be compound-specific, and therefore, the effects of JWH-011 cannot be assumed and await dedicated investigation.

Role of Apoptotic Pathways and Mitochondrial Dysfunction

The involvement of JWH-011 in activating apoptotic pathways or causing mitochondrial dysfunction has not been specifically researched. Studies on related compounds have established a clear link between certain synthetic cannabinoids, apoptosis, and mitochondrial impairment. For example, the CB2 selective agonist JWH-015 has been shown to induce apoptosis in various immune cells, including T cells and thymocytes, through both intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov This process involves the activation of caspases, key enzymes in the execution of apoptosis. nih.gov Furthermore, other synthetic cannabinoids like JWH-122 have been found to disrupt mitochondrial function in human kidney cells, leading to mitochondrial membrane hyperpolarization, increased intracellular ATP, and the subsequent activation of apoptotic pathways. nih.govresearchgate.net These findings highlight a critical mechanism of toxicity for some synthetic cannabinoids, though direct evidence for JWH-011 is currently lacking.

Thermal Degradation and Pyrolytic Product Formation

The primary route of administration for many synthetic cannabinoids is inhalation via smoking, which exposes the compounds to high temperatures. oup.comrsc.org This process can cause thermal degradation, or pyrolysis, resulting in the formation of new, potentially toxic products. nih.govresearchgate.net

A 2017 study by Raso and Bell investigated the pyrolytic products of JWH-018 and 11 other synthetic cannabinoids. oup.comnih.gov While the full list of the additional compounds was not specified in the abstract, the study established that pyrolysis of synthetic cannabinoids can produce a complex mixture of degradants. oup.comnih.gov For the JWH family, a common degradation product is naphthalene (B1677914), which itself carries potential cytotoxic or carcinogenic risks. rsc.orgnih.gov Studies on other JWH compounds confirm they can be thermally unstable. ojp.gov Given its structural similarity to other naphthalenoylindoles, it is plausible that JWH-011 also undergoes thermal degradation upon heating, potentially forming naphthalene and other uncharacterized products. However, specific analysis of JWH-011 pyrolysis is needed for confirmation.

Table 1: Summary of Available Toxicological Data for JWH-011 and Related Analogs

Toxicological Endpoint JWH-011 JWH-018 JWH-015 JWH-122
Oxidative Stress Data not available Induces oxidative stress in neuronal cells nih.govresearchgate.net Data not available Data not available
Cytotoxicity Data not available No significant cytotoxicity in some neuronal cell models nih.gov Data not available Data not available
Genotoxicity Data not available No genotoxicity in some neuronal cell models nih.gov Data not available Data not available
Apoptosis Induction Data not available Can induce apoptosis in T-lymphocytes medycynawet.edu.pl Induces apoptosis in immune cells nih.govnih.gov Induces apoptosis in kidney cells researchgate.net
Mitochondrial Dysfunction Data not available Data not available Implicated in apoptosis induction nih.gov Disrupts mitochondrial function researchgate.net
Thermal Degradation Data not available Degrades to form naphthalene rsc.orgnih.gov Data not available Data not available

| In Vivo Organ Toxicity | Data not available | Shows neurobehavioral effects in mice nih.govunife.it | Shows immunosuppressive effects in mice nih.gov | Data not available |

This table is for illustrative purposes to highlight the research gap concerning JWH-011 compared to its analogs. Citations refer to studies on the respective compounds.

Organ System Level Toxicological Analyses in Animal Models

There is a significant lack of published in vivo studies examining the organ system-level toxicology of JWH-011 in animal models. Research on analogous compounds has revealed various systemic effects. For instance, in vivo studies in mice have shown that JWH-018 administration can produce a range of neurobehavioral effects, including memory impairment, and can suppress immune responses by inducing apoptosis in T-lymphocytes. medycynawet.edu.plunife.it Other research has investigated the effects of JWH-073 on motor and memory functions in mice. frontiersin.org These studies underscore the systemic impact that JWH-series compounds can have, but without specific studies on JWH-011, its in vivo toxicological profile remains uncharacterized.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
[2-methyl-1-(1-methylhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone JWH-011, JWH-004 1-methylhexyl analog
Naphthalen-1-yl-(1-pentylindol-3-yl)methanone JWH-018
(1-Pentyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone JWH-073
(2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone JWH-015
(4-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone JWH-122
(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone RCS-4
(1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone XLR-11
Naphthalene -
Glutathione GSH

Analytical Chemistry and Forensic Science Methodologies

Qualitative and Quantitative Detection Methods for JWH-011 and Metabolites

Detecting and quantifying JWH-011 and its metabolic products in forensic samples requires robust and sensitive analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques coupled with mass spectrometry are considered the gold standard for the qualitative and quantitative analysis of synthetic cannabinoids like JWH-011. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic resolution and allows for the identification of compounds based on their electron ionization-mass spectra (EI-MS). unodc.orgsafetylit.org This technique can effectively separate and identify various synthetic cannabinoids, including those structurally similar to JWH-011. safetylit.orgrsc.org Characteristic fragment ions are observed in the EI-MS, which aid in reliable confirmation. safetylit.org For aminoalkylindoles like JWH-011, fragment ions are often derived from α-cleavage of the ketone and amine groups. safetylit.org While GC-MS is highly effective, it may have limitations in distinguishing closely related isomers, sometimes requiring complementary techniques like IR or GC-IRD for unambiguous identification. unodc.org Thermal decomposition of some synthetic cannabinoids under GC-MS conditions is also a consideration. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is widely used for the analysis of synthetic cannabinoids in biological samples due to its strong separation ability, low detection limit, high sensitivity, and accuracy. mdpi.com LC-MS is particularly suitable for compounds that are thermally unstable, highly polar, or have high molecular weights. mdpi.com Electrospray ionization (ESI) in positive mode is often selected for aminoalkylindoles in LC-MS/MS analysis. safetylit.org LC-MS/MS allows for the simultaneous analysis of multiple synthetic cannabinoids and their metabolites. mdpi.comactamedica.org Different column chemistries, such as C18 and phenyl-hexyl, can be employed in LC-MS/MS methods, potentially affecting the elution order of some compounds and improving detection in certain matrices. chromatographyonline.com

Data from research findings highlight the application of these techniques. For instance, a study utilizing UHPLC-HRMS was able to quantify parent synthetic cannabinoids and their metabolites in oral fluid samples. researchgate.netmdpi.com Another study developed a validated LC-MS/MS method for the simultaneous analysis of 15 synthetic cannabinoids in human urine, demonstrating good linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, precision, and accuracy. actamedica.org

TechniqueAdvantagesConsiderations
GC-MSExcellent resolution, characteristic EI-MS spectra for identification. unodc.orgsafetylit.orgPotential for thermal decomposition, difficulty distinguishing isomers. unodc.orgrsc.org
LC-MS/MSHigh sensitivity, suitable for diverse compounds, metabolite analysis. mdpi.comRequires appropriate ionization mode, method development for new compounds. safetylit.org

Spectroscopic Techniques (e.g., Infrared Spectroscopy, High-Resolution Mass Spectrometry, Ambient Ionization Mass Spectrometry)

Spectroscopic techniques provide complementary information for the identification and characterization of JWH-011.

Infrared Spectroscopy (IR): IR spectroscopy can be used for the identification of synthetic cannabinoids, providing information about the functional groups present in the molecule. unodc.orgmdpi.com It can be particularly useful in distinguishing between isomers that may have similar mass spectra. unodc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments. unodc.orgnih.gov This is invaluable for identifying unknown synthetic cannabinoids and their metabolites, especially in non-targeted screening approaches. nih.govresearchgate.net HRMS, often coupled with techniques like LC, allows for flexible screening and retrospective data analysis. researchgate.net

Ambient Ionization Mass Spectrometry (AIMS): AIMS techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real-Time (DART), allow for the direct analysis of samples with minimal preparation. mdpi.com Paper Spray Ionization Mass Spectrometry (PSI-MS) is another ambient technique that has been explored for the rapid analysis of illicit drugs, including synthetic cannabinoids, in various matrices. rsc.org These techniques can provide rapid screening results and are being explored for on-site analysis in forensic settings. mdpi.comacs.org

Immunochemical Assays for Screening and Detection

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), can be used for the preliminary screening of synthetic cannabinoids in biological matrices like urine. oup.comresearchgate.netnih.govlin-zhi.com These assays are often designed to detect specific synthetic cannabinoids or their metabolites. lin-zhi.com While offering advantages like high throughput and ease of use, immunoassays can have limitations due to insufficient specificity and potential cross-reactivity with structurally similar compounds or the continuous emergence of new synthetic cannabinoid derivatives. actamedica.orgresearchgate.netnih.govresearchgate.net Positive results from immunoassay screening typically require confirmation by more specific methods like GC-MS or LC-MS. lin-zhi.com

Methodologies for Metabolite Profiling in Biological Matrices

Metabolite profiling is essential for documenting the intake of synthetic cannabinoids, as parent compounds may be present at low concentrations or have short detection windows in biological fluids like urine. researchgate.netnih.gov Studies involving human liver microsomes and human hepatocytes are commonly used to structurally elucidate metabolites and identify suitable analytical markers. researchgate.netcapes.gov.br

JWH-011, like other synthetic cannabinoids, undergoes extensive metabolism. researchgate.netnih.gov Common metabolic pathways include hydroxylation at various positions on the molecule, N-dealkylation, and glucuronidation (Phase II metabolism). researchgate.netnih.govcapes.gov.brwikipedia.org Identifying abundant and unique metabolites is crucial for developing effective analytical methods for urine and other biological matrices. researchgate.net LC-MS/MS and HRMS are powerful tools for metabolite profiling, allowing for the detection and identification of numerous phase I and phase II metabolites. researchgate.netnih.gov

Challenges in Forensic Analysis of Novel Synthetic Cannabinoids and Structural Analogs

The forensic analysis of synthetic cannabinoids, including JWH-011 and its analogs, presents several challenges. The continuous emergence of new compounds with subtle structural modifications designed to circumvent existing drug laws creates a constantly moving analytical target. nih.govresearchgate.net This necessitates continuous updating and revalidation of analytical methods and reference libraries. unodc.orgresearchgate.net

Other challenges include:

Structural Diversity: Synthetic cannabinoids are a chemically diverse group of compounds, making it difficult for presumptive tests like TLC to provide definitive identification. rsc.org

Isomeric Compounds: The presence of isomeric compounds with similar mass spectra poses a significant challenge for mass spectrometry-based methods. unodc.orgnih.govlcms.cz Differentiating isomers often requires complementary techniques or advanced mass spectrometric approaches like those utilizing fragmentation patterns or ion mobility. unodc.orglcms.czojp.govspectroscopyonline.com

Lack of Reference Materials: The availability of analytical reference standards for newly emerging synthetic cannabinoids can be limited, hindering method development and validation. unodc.orgresearchgate.net

Matrix Effects: Biological matrices can contain co-extracted substances that interfere with the analysis, requiring effective sample preparation techniques. mdpi.comlcms.cz

Thermal Degradation: Some synthetic cannabinoids can undergo thermal degradation during GC-MS analysis, potentially leading to misidentification or inaccurate quantification. rsc.org

Method Sensitivity: While techniques like LC-MS/MS offer high sensitivity, detecting parent compounds in certain matrices like urine can still be challenging due to extensive metabolism. researchgate.netnih.gov

Addressing these challenges requires a combination of advanced analytical techniques, proactive monitoring of emerging trends, sharing of information among forensic laboratories, and the development of non-targeted screening approaches like HRMS with techniques such as mass defect filtering. nih.govresearchgate.net

Q & A

Q. What controls are essential for distinguishing this compound’s direct effects from metabolite activity?

  • Methodological Answer : Incubate this compound with metabolic inhibitors (e.g., 1-aminobenzotriazole for CYPs). Use stable isotope-labeled this compound as an internal standard in MS-based assays. Compare activity in wild-type vs. CYP-deficient models .

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